molecular formula C16H24N2O3 B3295847 [1-(2-Hydroxymethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester CAS No. 889956-27-8

[1-(2-Hydroxymethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

Cat. No.: B3295847
CAS No.: 889956-27-8
M. Wt: 292.37 g/mol
InChI Key: LYRUFTFQPJDWNX-UHFFFAOYSA-N
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Description

[1-(2-Hydroxymethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a pyrrolidine ring substituted with a hydroxymethyl group and a carbamic acid tert-butyl ester moiety, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Hydroxymethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Hydroxymethyl Group: This step often involves the use of hydroxymethylating agents under controlled conditions.

    Carbamic Acid Ester Formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Hydroxymethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, [1-(2-Hydroxymethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of [1-(2-Hydroxymethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the carbamic acid ester moiety can participate in covalent bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [1-(2-Hydroxymethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.

    [1-(2-Hydroxymethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid ethyl ester: Similar structure but with an ethyl ester group.

Uniqueness

The tert-butyl ester group in [1-(2-Hydroxymethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester provides increased steric hindrance and stability compared to its methyl and ethyl counterparts. This makes it more resistant to hydrolysis and suitable for applications requiring prolonged stability.

Properties

IUPAC Name

tert-butyl N-[1-[2-(hydroxymethyl)phenyl]pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)17-13-8-9-18(10-13)14-7-5-4-6-12(14)11-19/h4-7,13,19H,8-11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRUFTFQPJDWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=CC=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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